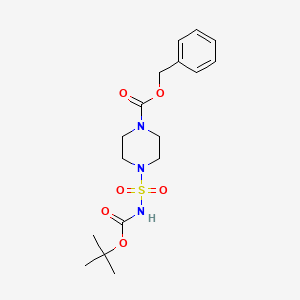

Benzyl 4-(N-(tert-butoxycarbonyl)sulfamoyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl 4-[(2-methylpropan-2-yl)oxycarbonylsulfamoyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O6S/c1-17(2,3)26-15(21)18-27(23,24)20-11-9-19(10-12-20)16(22)25-13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUDXQVYDLHKECF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NS(=O)(=O)N1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30654712 | |

| Record name | Benzyl 4-[(tert-butoxycarbonyl)sulfamoyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000018-21-2 | |

| Record name | Phenylmethyl 4-[[[(1,1-dimethylethoxy)carbonyl]amino]sulfonyl]-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000018-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 4-[(tert-butoxycarbonyl)sulfamoyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and General Strategy

The synthesis of Benzyl 4-(N-(tert-butoxycarbonyl)sulfamoyl)piperazine-1-carboxylate typically follows a multi-step sequence involving:

- Protection of Piperazine Nitrogens: Introduction of the tert-butoxycarbonyl (Boc) protecting group on one nitrogen.

- Installation of Sulfamoyl Group: Formation of the sulfamoyl moiety connected to the Boc-protected nitrogen.

- Benzyl Carbamate Formation: Protection of the other piperazine nitrogen as a benzyl carbamate (Cbz) group.

These steps are generally performed under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and side reactions. Common solvents include dichloromethane (DCM), and bases such as triethylamine or sodium bicarbonate are used to neutralize acids formed during the reaction.

Detailed Stepwise Preparation Method

| Step | Reaction | Reagents and Conditions | Notes |

|---|---|---|---|

| 1 | Boc Protection of Piperazine | Piperazine + di-tert-butyl dicarbonate (Boc2O) in DCM, base (e.g., triethylamine), 0–25°C, inert atmosphere | Selective protection of one nitrogen; reaction monitored by TLC |

| 2 | Sulfamoylation | Boc-protected piperazine + sulfamoyl chloride derivative, base (e.g., pyridine), DCM, 0–5°C to room temp | Formation of N-(tert-butoxycarbonyl)sulfamoyl group; careful temperature control to avoid overreaction |

| 3 | Benzyl Carbamate Formation (Cbz Protection) | Intermediate + benzyl chloroformate (Cbz-Cl), base (triethylamine), DCM, 0°C to room temp | Protection of second nitrogen; reaction under inert atmosphere to prevent hydrolysis |

| 4 | Purification | Extraction, washing, drying, followed by crystallization or chromatography | Ensures high purity (>98%) of final product |

This synthetic route is adaptable for scale-up and has been applied in both laboratory and industrial settings with modifications to optimize yield and purity.

Industrial Production Considerations

In industrial manufacture, the process is performed in batch reactors with precise control over:

- Temperature: Typically maintained between 0°C and 25°C to control reaction kinetics and minimize side reactions.

- Pressure: Atmospheric or slightly reduced pressure to facilitate solvent removal.

- pH Control: Maintaining basic conditions to neutralize acidic byproducts.

- Inert Atmosphere: To prevent oxidation and moisture-sensitive reactions.

Automated feeding and stirring systems enhance reproducibility and yield. The final product is purified by crystallization or preparative chromatography to achieve pharmaceutical-grade purity.

Reaction Mechanism Insights

- Boc Protection: The nucleophilic nitrogen of piperazine attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate, forming the Boc-protected amine and releasing CO2.

- Sulfamoylation: The sulfamoyl chloride reacts with the Boc-protected nitrogen, substituting the chloride with the nitrogen nucleophile to form the sulfamoyl linkage.

- Benzyl Carbamate Formation: The remaining free nitrogen attacks the benzyl chloroformate, yielding the benzyl carbamate protecting group.

The dual protection (Boc and Cbz) confers stability and selectivity for further synthetic transformations.

Comparative Data Table of Key Reagents and Conditions

| Step | Reagent | Solvent | Temperature | Atmosphere | Yield Range (%) | Notes |

|---|---|---|---|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate | DCM | 0–25°C | N2 or Ar | 85–95 | Requires base to neutralize HCl |

| Sulfamoylation | Sulfamoyl chloride derivative | DCM or pyridine | 0–5°C to RT | N2 or Ar | 75–90 | Temperature control critical |

| Benzyl Carbamate Formation | Benzyl chloroformate | DCM | 0–25°C | N2 or Ar | 80–92 | Moisture sensitive |

Research Findings and Optimization

- Reaction Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and purity.

- Yield Optimization: Stoichiometric control and slow addition of reagents improve yield and reduce side products.

- Purity Assessment: Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) confirm structural integrity and molecular weight.

- Scalability: The described method is scalable with minimal modification, maintaining high yields and purity in kilogram-scale batches.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(N-(tert-butoxycarbonyl)sulfamoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions are common, where the benzyl or Boc groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Benzyl 4-(N-(tert-butoxycarbonyl)sulfamoyl)piperazine-1-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 4-(N-(tert-butoxycarbonyl)sulfamoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The Boc and benzyl groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of analogous piperazine derivatives:

Physicochemical Properties

- Stability : Brominated derivatives (e.g., ) may exhibit lower thermal stability due to reactive C-Br bonds.

Biological Activity

Benzyl 4-(N-(tert-butoxycarbonyl)sulfamoyl)piperazine-1-carboxylate (CAS No. 1000018-21-2) is a complex organic compound with the molecular formula C17H25N3O6S. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a benzyl group and a tert-butoxycarbonyl (Boc) sulfamoyl moiety. The presence of these functional groups contributes to its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C17H25N3O6S |

| Molecular Weight | 385.46 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The biological activity of this compound can be attributed to its interaction with specific molecular targets, primarily enzymes and receptors. The Boc group enhances the compound's stability and modulates its binding affinity, while the sulfamoyl group may contribute to enzyme inhibition mechanisms.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.

- Receptor Modulation : It can interact with various receptors, potentially affecting neurotransmission and signaling pathways.

Biological Activity Studies

Research has indicated that compounds similar to this compound exhibit significant biological activities, including analgesic, anti-inflammatory, and antimicrobial properties.

Case Studies:

- Analgesic Activity : A study on structurally related piperazine derivatives showed promising analgesic effects in thermal pain models, suggesting that modifications in the piperazine structure can enhance pain relief efficacy .

- Antimicrobial Properties : Compounds containing sulfamoyl groups have been noted for their antimicrobial activities, indicating that this compound may possess similar properties .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound:

- Synthesis : The synthesis typically involves protecting the piperazine with Boc and benzyl groups using reagents like di-tert-butyl dicarbonate (Boc2O) and benzyl chloroformate (Cbz-Cl). Reaction conditions often include inert atmospheres to prevent oxidation .

- Biological Testing : Various assays have been conducted to evaluate the compound's activity against different biological targets. For instance, studies have shown that modifications in the piperazine scaffold can significantly alter affinity for receptor targets .

Comparative Analysis with Similar Compounds

This compound can be compared with other related compounds to highlight its unique properties:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| tert-Butyl piperazine-1-carboxylate | Structure | Moderate analgesic |

| Benzyl piperazine-1-carboxylate | Structure | Antimicrobial |

| Benzyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate | Structure | Enzyme inhibition |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Benzyl 4-(N-(tert-butoxycarbonyl)sulfamoyl)piperazine-1-carboxylate, and what reaction conditions are critical?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting allylic acetates with benzyl piperazine-1-carboxylate derivatives under iridium catalysis in DMF at 50°C . Key conditions include anhydrous solvents, controlled temperature (50–60°C), and catalysts like Ir(COD)Cl₂. Post-reaction purification via flash column chromatography (SiO₂, heptane:isopropyl acetate gradients) is critical to isolate the product in yields ranging from 48% to 64% .

Q. How is the compound characterized after synthesis to confirm its structure and purity?

- Methodological Answer : Characterization involves:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks (e.g., tert-butyl singlet at δ 1.46 ppm, benzyl aromatic signals at δ 7.2–7.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ calculated for C₂₃H₃₄N₃O₆S: 504.2120) .

- Infrared Spectroscopy (FTIR) : Confirms functional groups like sulfamoyl (S=O stretch ~1150 cm⁻¹) and carbonyl (C=O ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for nucleophilic substitution reactions involving this compound?

- Methodological Answer : Yield discrepancies (e.g., 26% vs. 67% in similar reactions ) often arise from:

- Solvent polarity : Polar aprotic solvents (DMF, THF) enhance reactivity but may reduce selectivity.

- Catalyst loading : Higher Ir(COD)Cl₂ concentrations (5–10 mol%) improve turnover but increase side reactions.

- Purification methods : Gradient elution in chromatography (e.g., heptane:isopropyl acetate from 20:1 to 5:1) optimizes separation of closely eluting byproducts . Systematic DOE (Design of Experiments) is recommended to identify optimal conditions.

Q. What strategies enhance enantioselectivity in the synthesis of chiral derivatives of this compound?

- Methodological Answer : Enantioselective synthesis (e.g., achieving 94% ee ) requires:

- Chiral catalysts : Iridium complexes with phosphoramidite ligands induce stereochemical control during allylic amination .

- Temperature modulation : Lower temperatures (-78°C to 0°C) stabilize transition states, improving selectivity.

- Analytical validation : Supercritical Fluid Chromatography (SFC) with chiral columns quantifies enantiomeric excess (ee) .

Q. How can computational modeling aid in predicting the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT calculations : Model transition states for sulfamoyl group reactions (e.g., nucleophilic attack at sulfur) to predict regioselectivity .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes like phosphoglycerate dehydrogenase) to guide therapeutic applications .

- Solvent effect simulations : COSMO-RS models optimize solvent selection for reactions, reducing trial-and-error experimentation .

Data Analysis and Optimization

Q. What are common pitfalls in scaling up the synthesis of this compound, and how can they be mitigated?

- Methodological Answer : Challenges include:

- Exothermic reactions : Use jacketed reactors to control temperature during large-scale amidation .

- Byproduct accumulation : Implement inline FTIR or HPLC monitoring to detect impurities early .

- Low yields in coupling steps : Pre-activate reagents (e.g., HATU for carbamate formation) to improve efficiency .

Q. How do steric effects from the tert-butoxycarbonyl (Boc) group influence the compound’s reactivity?

- Methodological Answer : The Boc group:

- Shields the sulfamoyl nitrogen : Reduces undesired protonation or oxidation during acidic/basic reactions .

- Impacts crystallization : Bulky tert-butyl groups may hinder crystal packing, necessitating alternative purification (e.g., preparative HPLC) .

- Modulates solubility : Boc-protected derivatives show improved solubility in organic solvents (e.g., DCM, THF) compared to deprotected analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.